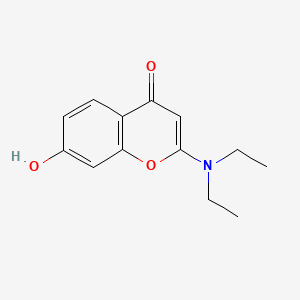
RC 39II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of RC 39II involves several steps, typically starting with the preparation of the chromone core The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may involve optimizing these reactions to achieve higher yields and purity .
化学反応の分析
RC 39II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups into the molecule
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
RC 39II has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and as a component in various industrial processes .
作用機序
The mechanism of action of RC 39II involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as the induction of apoptosis or the inhibition of specific cellular processes .
類似化合物との比較
RC 39II can be compared with other similar compounds, such as other hydroxychromones and diethylamino derivatives. These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Similar compounds include:
- 7-hydroxychromone
- 2-(diethylamino)chromone
- 2-(dimethylamino)-7-hydroxychromone
特性
CAS番号 |
63961-71-7 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
2-(diethylamino)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)13-8-11(16)10-6-5-9(15)7-12(10)17-13/h5-8,15H,3-4H2,1-2H3 |
InChIキー |
AYZKEMDICVDVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
正規SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Key on ui other cas no. |
63961-71-7 |
同義語 |
2-(diethylamino)-7-hydroxychromone RC 39II RC39II |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















